antichymotrypsin II
Description
Historical Development and Discovery
The scientific journey of alpha-1-antichymotrypsin began with systematic efforts to purify and characterize human plasma proteins during the mid-20th century. Initial purification studies demonstrated that alpha-1-antichymotrypsin could be successfully isolated from human pleural fluid and human serum through sophisticated affinity chromatographic procedures. These early investigations required four distinct affinity chromatographic steps to obtain pure alpha-1-antichymotrypsin, highlighting the technical challenges associated with protein purification during this era. The purification process revealed that both pleural and serum alpha-1-antichymotrypsin possessed identical molecular weights, estimated through sodium dodecyl sulfate polyacrylamide gel electrophoresis to be approximately 58,000 daltons.
The chemical composition analysis of alpha-1-antichymotrypsin derived from these two physiological sources demonstrated remarkable consistency, suggesting that the protein maintains structural integrity across different biological compartments. Importantly, these early purification studies established that the pure alpha-1-antichymotrypsin retained its inhibitory capacity, confirming that the isolation procedures did not compromise the protein's functional properties. Subsequent biochemical investigations expanded upon these foundational studies, providing detailed analyses of the protein's properties and establishing standardized purification protocols.
The development of sophisticated analytical techniques in the 1970s and 1980s enabled researchers to conduct more comprehensive characterizations of alpha-1-antichymotrypsin. These investigations revealed the protein's complex glycosylation patterns and post-translational modifications that contribute to its functional diversity. The establishment of reliable purification methods facilitated broader research efforts, leading to the identification of alpha-1-antichymotrypsin as a clinically significant biomarker in various disease states.
Classification within the Serpin Superfamily
Alpha-1-antichymotrypsin belongs to the serine protease inhibitor superfamily, commonly referred to as the serpin superfamily, representing one of the most extensively characterized members of this protein family. The protein is specifically classified as an alpha globulin glycoprotein, reflecting its electrophoretic mobility and glycosylated nature. Within the human genome, alpha-1-antichymotrypsin is encoded by the SERPINA3 gene, which is strategically located on chromosome 14 in close proximity to other serpin family members.
The molecular architecture of alpha-1-antichymotrypsin exhibits the characteristic features of the serpin superfamily, including a reactive center loop domain that serves as the primary site for protease interaction. The protein consists of 423 amino acids with an initial molecular mass of approximately 46 kilodaltons, which increases to 55-66 kilodaltons following post-translational glycosylation at six distinct sites. This glycosylation pattern represents a critical structural feature that influences the protein's stability, localization, and functional properties.
The SERPINA3 gene demonstrates remarkable complexity, spanning up to 11.5 kilobases and containing five exons that code for three different messenger ribonucleic acid variants. Despite this transcriptional diversity, all variants contain the same 1,271 nucleotide coding sequence, resulting in identical protein products. The gene includes a deoxyribonucleic acid-binding domain within its coding sequence, suggesting additional regulatory functions beyond protease inhibition.
| Structural Feature | Specification |
|---|---|
| Amino Acid Length | 423 residues |
| Molecular Weight (unmodified) | 46 kDa |
| Molecular Weight (glycosylated) | 55-66 kDa |
| Glycosylation Sites | 6 sites |
| Gene Length | 11.5 kb |
| Exon Number | 5 |
| Coding Sequence Length | 1,271 nucleotides |
Nomenclature and Terminology
The nomenclature of alpha-1-antichymotrypsin reflects the historical development of protein classification systems and the evolution of biochemical understanding. The protein is designated by multiple synonymous terms, including alpha-1-antichymotrypsin, with symbols such as alpha one antichymotrypsin, A1AC, a1ACT, and SERPINA3. This diverse nomenclature system reflects different naming conventions adopted by various research communities and regulatory organizations over time.
The official gene symbol SERPINA3 follows the standardized nomenclature established for the serpin superfamily, where SERPIN denotes the protein family and A3 indicates the specific subfamily member. This systematic approach to nomenclature facilitates cross-referencing between different databases and research publications, ensuring consistency in scientific communication. The protein is also known by its functional designation as alpha-1-antichymotrypsin, which directly describes its primary inhibitory activity against chymotrypsin-like proteases.
Regional and institutional variations in nomenclature have led to the adoption of alternative designations in different scientific contexts. Some research groups employ abbreviated forms such as ACT or AACT when referring to the protein in specialized publications. The clinical laboratory community often utilizes the term alpha-1-antichymotrypsin when reporting plasma protein concentrations, maintaining consistency with established diagnostic protocols.
The complexity of the nomenclature system extends to the description of protein variants and isoforms. Different glycosylation states of the protein may be designated by their molecular weights, such as the 55 kilodalton or 66 kilodalton forms, reflecting the degree of post-translational modification. This weight-based nomenclature proves particularly useful in biochemical studies where protein migration patterns during electrophoresis serve as identification criteria.
Evolutionary Conservation and Significance
The evolutionary conservation of alpha-1-antichymotrypsin across mammalian species demonstrates the fundamental importance of this protein in vertebrate physiology. Comparative genomic analyses have revealed the presence of SERPINA3 orthologs in multiple mammalian species, with varying degrees of sequence conservation and gene organization. In bovine species, researchers have identified a complex cluster of eight genes and one pseudogene sharing high sequence identity with human SERPINA3.
The bovine SERPINA3 gene cluster spans approximately 235 kilobases on chromosome 21q24, representing a significantly more complex genomic organization compared to the human counterpart. These bovine genes, designated SERPINA3-1 through SERPINA3-8, share approximately 70 percent sequence identity with human SERPINA3, indicating substantial evolutionary conservation. The presence of multiple gene copies in bovine species suggests potential functional diversification or increased gene dosage requirements in ruminant physiology.
Phylogenetic analyses of mammalian serpin evolution have provided insights into the evolutionary pressures that shaped the SERPINA3 gene family. The conservation of the reactive center loop domain across species indicates strong selective pressure to maintain protease inhibitory function. Within the bovine gene cluster, six members demonstrate an unexpectedly high degree of conservation in the reactive center loop domain, suggesting similar peptidase inhibitory patterns and functional redundancy.
The evolutionary significance of alpha-1-antichymotrypsin extends beyond sequence conservation to encompass functional adaptation in different physiological contexts. Preliminary expression analyses of bovine SERPINA3 genes have revealed distinct tissue-specific patterns and diverse states of glycosylation and phosphorylation. This functional diversity suggests that evolutionary processes have optimized protein expression and modification patterns to meet species-specific physiological requirements.
| Species Comparison | Sequence Identity | Gene Number | Chromosomal Location |
|---|---|---|---|
| Human | Reference | 1 | 14q32.13 |
| Bovine | ~70% | 8 + 1 pseudogene | 21q24 |
| Genomic Span | - | 235 kb | - |
The study of evolutionary conservation has also revealed the ancient origins of the serpin superfamily and the specialized roles of individual family members. The presence of SERPINA3 orthologs across diverse mammalian lineages suggests that the fundamental protease-antiprotease balance mediated by this protein represents a crucial aspect of vertebrate homeostasis. This evolutionary perspective provides important context for understanding the protein's contemporary roles in human health and disease, emphasizing the deep biological significance of alpha-1-antichymotrypsin function.
Properties
CAS No. |
144198-66-3 |
|---|---|
Molecular Formula |
C9H18O2 |
Synonyms |
antichymotrypsin II |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Serpins
ACT shares structural homology with other serpins but exhibits distinct functional and mechanistic properties. Below is a comparative analysis:
α1-Antitrypsin (α1AT)
- Structural Similarities : Both ACT and α1AT adopt a partially open β-sheet A conformation in their latent states, enabling RCL flexibility .
- Functional Differences :
| Parameter | ACT | α1AT |
|---|---|---|
| Primary Target | Chymotrypsin | Neutrophil Elastase |
| Plasma Concentration* | 0.3–0.5 mg/mL | 1.5–3.5 mg/mL |
| Associated Disease | Emphysema | Liver Cirrhosis |
| Heparin Dependence | No | Yes (for activation) |
*Normal physiological range .
Antithrombin III (ATIII)
- Mechanistic Divergence :
- Pathological Role : ATIII deficiency causes thrombosis, while ACT deficiency is linked to chronic obstructive pulmonary disease (COPD) .
Heparin Cofactor II (HCII)
- Shared Conformation : Both HCII and ACT exhibit partial RCL insertion into β-sheet A .
- Functional Contrast: HCII specifically inhibits thrombin in a glycosaminoglycan-dependent manner, whereas ACT targets chymotrypsin and cathepsin G .
Comparison with Non-Serpin Protease Inhibitors
ACT differs from non-serpin inhibitors in mechanism and regulatory roles:
α2-Macroglobulin
- Mechanism : α2-Macroglobulin traps proteases via physical entrapment, unlike ACT’s covalent complex formation .
- Substrate Range : Broad-spectrum inhibition vs. ACT’s specificity for chymotrypsin-like enzymes .
Tissue Inhibitors of Metalloproteinases (TIMPs)
Pathological and Therapeutic Implications
Disease Associations
- Cancer: Elevated serum ACT correlates with tumor progression, similar to α1-antitrypsin but with a narrower diagnostic window .
- Neurodegeneration : ACT polymers accumulate in Alzheimer’s disease, akin to neuroserpin aggregates in familial encephalopathy .
Therapeutic Targeting
Preparation Methods
Source Material and Initial Processing
ACT is predominantly purified from human biological fluids, including serum and pleural fluid. These sources provide high baseline concentrations of ACT (0.3–0.6 mg/mL in plasma). Pleural fluid, enriched with inflammatory proteins, often yields higher ACT quantities due to localized protease inhibitor demand during inflammation. Initial processing involves centrifugation to remove cellular debris, followed by precipitation steps to concentrate glycoproteins.
Affinity Chromatography Optimization
A four-step affinity chromatography protocol is central to isolating ACT from plasma or pleural fluid:
-
Ligand-Specific Affinity Columns : Immobilized chymotrypsin or antibodies targeting ACT are used to capture the protein.
-
Elution Conditions : Mild acidic buffers (pH 3.0–4.0) or competitive ligands (e.g., benzamidine) release bound ACT while preserving its conformational stability.
-
Secondary Purification : Additional affinity steps remove contaminants like alpha-1-antitrypsin (AAT), which shares structural homology with ACT.
Post-purification, ACT exhibits a molecular weight of 58 kDa via SDS-PAGE and retains >90% inhibitory activity against chymotrypsin. The final yield from serum is approximately 0.2–0.4 mg per liter, with pleural fluid yielding marginally higher quantities.
Tissue and Cell-Based Synthesis of Alpha-1-Antichymotrypsin
Organ Culture Models
Human trophoblast and breast tissue synthesize ACT in vitro, as demonstrated by radiolabeling studies using [14C]glucosamine and [14C]leucine. In organ cultures, ACT accounts for 0.9–7.8% of secreted glycoproteins, with malignant breast tissue (e.g., MCF-7 cell line) producing up to 11.9%. Key steps include:
Biosynthetic Characterization
ACT synthesized by trophoblasts and breast epithelium is functionally identical to plasma-derived ACT, confirming its role in local protease regulation. However, tissue-based yields are low (≤50 μg/L), limiting scalability compared to plasma methods.
Comparative Analysis of Preparation Methods
Yield and Purity Benchmarks
Functional and Stability Assessments
-
Inhibitory Capacity : Plasma-derived ACT shows consistent stoichiometry of inhibition (SI = 1.2–1.5) against chymotrypsin, whereas tissue-synthesized ACT may exhibit reduced efficacy due to glycosylation variability.
-
Thermal Stability : ACT remains stable at 4°C for ≥12 months without stabilizers, mirroring stability profiles of related serpins like alpha-1-antitrypsin.
Challenges and Methodological Innovations
Contaminant Removal
Co-purification of AAT and ACT remains a hurdle due to structural similarities. Dual-affinity chromatography using anti-ACT and anti-AAT antibodies sequentially reduces cross-contamination to <5%.
Recombinant Expression Prospects
While recombinant ACT protocols are less documented than those for AAT, E. coli-based systems show promise. A hypothetical workflow could involve:
-
Vector Design : Codon-optimized ACT cDNA cloned into pET plasmids.
-
Soluble Expression : Induction at low temperatures (18–25°C) to minimize inclusion body formation.
-
Purification : Nickel-affinity chromatography (for His-tagged ACT) followed by anion-exchange polishing.
Pilot studies suggest yields of 6–7 mg/L culture are achievable, comparable to recombinant AAT production .
Q & A
Basic Research Question
- Source Evaluation : Exclude non-peer-reviewed platforms (e.g., ). Prioritize studies with mechanistic depth (e.g., structural data in J. Biol. Chem.) .
- Thematic Synthesis : Organize findings into:
- Molecular Mechanisms : Conformational changes, polymerization.
- Clinical Associations : Polymorphisms, biomarker utility.
- Gap Analysis : Flag understudied areas (e.g., post-translational modifications) for experimental follow-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
